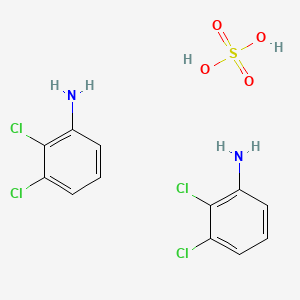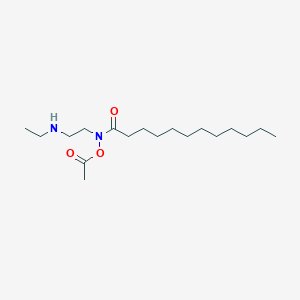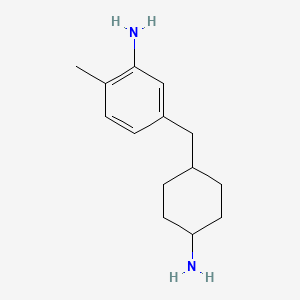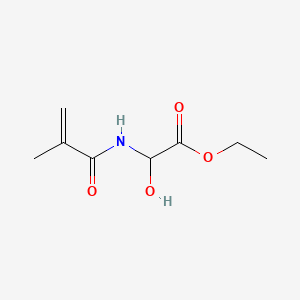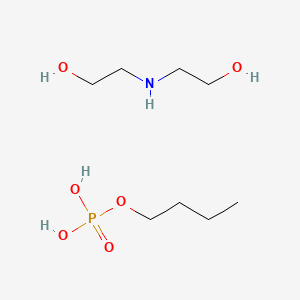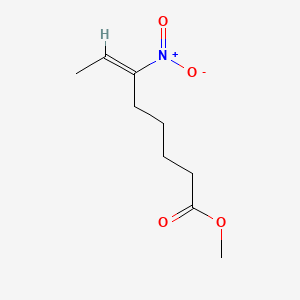
Methyl (E)-6-nitro-6-octenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-6-nitro-6-octenoate is an organic compound characterized by the presence of a nitro group and an ester functional group. It is a derivative of octenoic acid and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (E)-6-nitro-6-octenoate typically involves the esterification of (E)-6-nitro-6-octenoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of (E)-6-nitro-6-octenoic acid and methanol into the reactor, where they react in the presence of an acid catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl (E)-6-amino-6-octenoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (E)-6-nitro-6-octenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitro group transformations and their biological implications.
Medicine: Research into the pharmacological properties of nitro compounds often includes this compound as a model compound.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl (E)-6-nitro-6-octenoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Methyl (E)-6-amino-6-octenoate: Similar structure but with an amino group instead of a nitro group.
Methyl (E)-6-chloro-6-octenoate: Contains a chloro group instead of a nitro group.
Methyl (E)-6-hydroxy-6-octenoate: Contains a hydroxy group instead of a nitro group.
Uniqueness: Methyl (E)-6-nitro-6-octenoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. The nitro group can participate in a variety of redox reactions, making the compound valuable in both synthetic and research applications.
Propiedades
Número CAS |
138668-09-4 |
|---|---|
Fórmula molecular |
C9H15NO4 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
methyl (E)-6-nitrooct-6-enoate |
InChI |
InChI=1S/C9H15NO4/c1-3-8(10(12)13)6-4-5-7-9(11)14-2/h3H,4-7H2,1-2H3/b8-3+ |
Clave InChI |
XQVZGLOFKAYENG-FPYGCLRLSA-N |
SMILES isomérico |
C/C=C(\CCCCC(=O)OC)/[N+](=O)[O-] |
SMILES canónico |
CC=C(CCCCC(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
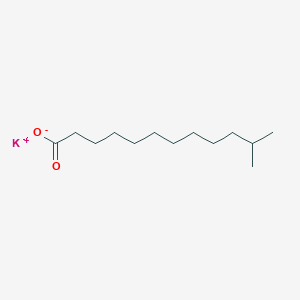
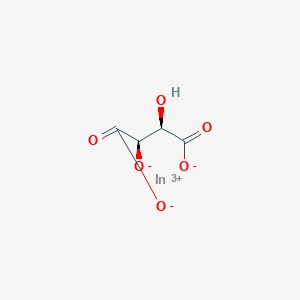
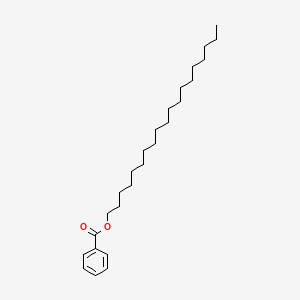
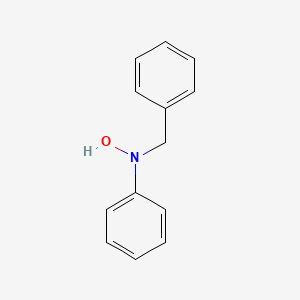
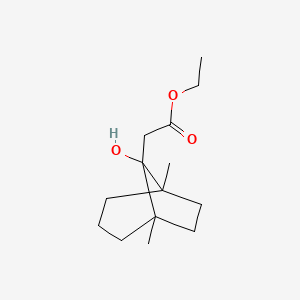

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
